2-(3-methoxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene, pyrrole, and indole frameworks
Preparation Methods
The synthesis of 2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step synthetic routes. One common method includes the condensation of chromene derivatives with pyrrole and indole precursors under specific reaction conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures
Scientific Research Applications
2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and pulmonary arterial hypertension.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other spirochromeno-pyrrole-indole derivatives, such as:
Chromeno[2,3-c]pyrrol-9(2H)-ones: These compounds share structural similarities and have similar applications in medicinal chemistry.
Chromeno[2,3-d]pyrimidines: These derivatives also exhibit bioactivity and are used in pharmaceutical research.
Pyrano[2,3-c]pyrrole derivatives: Known for their antioxidant activity and potential therapeutic applications
In comparison, 2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE stands out due to its unique combination of chromene, pyrrole, and indole frameworks, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H24N2O5/c1-3-13-26-18-11-6-5-10-17(18)25(24(26)30)20-21(28)16-9-4-7-12-19(16)32-22(20)23(29)27(25)14-8-15-31-2/h4-7,9-12H,3,8,13-15H2,1-2H3 |
InChI Key |
VDQCSCYNHICDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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